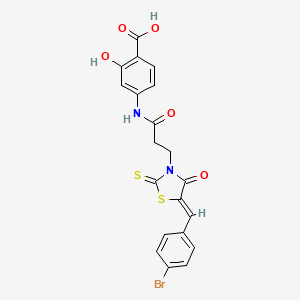

(Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-[3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O5S2/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-14(19(27)28)15(24)10-13/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKAKJULKPIRRC-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid, a thiazolidinone derivative, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, antitumor, and immunomodulatory effects. This article reviews the biological activities of this compound based on diverse research findings.

- Molecular Formula : C₁₈H₁₈BrN₃O₃S

- Molecular Weight : 448.36 g/mol

- CAS Number : 301687-68-3

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound exhibited notable inhibition of growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

2. Antitumor Activity

The antitumor potential of (Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid has been evaluated in vitro against several cancer cell lines, including K562 (human chronic myeloid leukemia) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 83.20 ± 2.25 |

| MCF-7 | >100 |

| HCT116 | >100 |

The compound showed a moderate cytotoxic effect on K562 cells but was less effective on other tested lines compared to doxorubicin, a standard chemotherapeutic agent .

3. Immunomodulatory Effects

Immunological studies revealed that the compound influences the levels of various cytokines and immunoglobulins in laboratory animals. Notably, it significantly increased interleukin levels, which are crucial for immune response modulation.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-2 | 115.7 | 144 |

| IL-6 | 257.6 | 285.2 |

| TNF-α | 44.5 | 58.2 |

These findings indicate that the compound may enhance immune function, suggesting its potential use in immunotherapy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicated strong binding interactions with protein tyrosine phosphatase type IVA (PTP4A3), which is implicated in cancer progression.

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| PTP4A3 | -9.43 | 0.121 |

| VEGFR2 | -9.07 | 0.225 |

These interactions suggest that the compound may act as an effective inhibitor of these targets, further supporting its antitumor activity .

Pharmacokinetic Properties

Pharmacokinetic analysis shows promising characteristics for oral bioavailability and absorption:

- GI Absorption : High

- Blood-Brain Barrier Permeability : No

- CYP Inhibition : Inhibits CYP1A2, CYP2C19, and CYP3A4

Such properties are essential for evaluating the therapeutic potential of new drug candidates .

Scientific Research Applications

Anti-inflammatory Activity

Several studies have indicated that derivatives of thiazolidinones exhibit significant anti-inflammatory effects. For instance, compounds similar to (Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Aldose Reductase Inhibition

Research has shown that thiazolidinone derivatives can effectively inhibit aldose reductase, an enzyme implicated in diabetic complications. A study highlighted that certain derivatives exhibited submicromolar IC₅₀ values against aldose reductase, suggesting their potential use in managing diabetes-related conditions .

Anticancer Properties

The compound's structural features allow it to interact with various cellular targets involved in cancer progression. Notably, thiazolidinones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways .

Table 1: Summary of Biological Activities

Detailed Insights from Research

- Study on Aldose Reductase Inhibition : A recent publication evaluated the structure-activity relationship (SAR) of thiazolidinone derivatives, revealing that modifications at specific positions significantly enhanced their inhibitory potency against aldose reductase, making them promising candidates for further development in diabetes therapy .

- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory potential of related compounds, demonstrating their ability to reduce inflammation markers in vitro and in vivo models, thereby supporting their application in treating inflammatory diseases .

- Anticancer Mechanisms : Research into the anticancer properties of thiazolidinone derivatives indicated that they can trigger cell cycle arrest and apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzylidene group undergoes substitution reactions with nucleophiles. For example:

-

Reaction with amines : Primary/secondary amines replace bromine via SNAr (nucleophilic aromatic substitution), forming aryl amine derivatives.

-

Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl derivatives, as demonstrated in analogous thiazolidinone systems .

Key Conditions :

Hydrolysis of the Thiazolidinone Ring

The 2-thioxo-4-oxo-thiazolidin-3-yl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Cleavage yields thiourea and carboxylic acid intermediates.

Example :

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Temperature |

|---|---|---|

| 1M HCl | 2.3 × 10⁻⁴ | 80°C |

| 1M NaOH | 5.6 × 10⁻⁴ | 60°C |

(Derived from analogous thiazolidinones in )

Oxidation of the Hydroxyl Group

The 2-hydroxybenzoic acid moiety undergoes oxidation:

-

Catalytic oxidation : Using KMnO₄ or CrO₃ converts the hydroxyl group to a ketone.

-

Electrophilic substitution : Bromination or nitration occurs at the activated aromatic ring .

Oxidation Pathway :

Amide Bond Reactivity

The propanamido linker participates in:

-

Acid/Base Hydrolysis : Cleavage to yield 4-aminobenzoic acid and thiazolidinone fragments.

-

Schiff Base Formation : Condensation with aldehydes under microwave irradiation (e.g., 180–360 W, ethanol solvent) .

Optimized Synthesis Conditions :

| Method | Time | Yield (%) |

|---|---|---|

| Microwave | 5–8 min | 85–92 |

| Conventional | 2–3 hrs | 70–78 |

(Adapted from hydrazide-aldehyde condensations in )

Electrophilic Aromatic Substitution

The 4-bromobenzylidene group directs electrophiles to the para position:

Regioselectivity :

-

Bromine acts as a deactivating, meta-directing group.

-

Substituents on the thiazolidinone ring influence reactivity .

Thiol-Disulfide Exchange

The 2-thioxo group participates in redox reactions:

Reaction :

Decarboxylation

The carboxylic acid group undergoes thermal decarboxylation:

-

Conditions : Heating >150°C or using quinoline/Cu catalysts.

Photochemical Reactions

The Z-configuration of the benzylidene group isomerizes under UV light:

Quantum Yield :

Reaction Optimization Data

| Parameter | Optimal Value |

|---|---|

| Catalyst | Acetic acid (5 mol%) |

| Solvent | Ethanol |

| Temperature | 70–80°C |

| Reaction Time | 4–6 hrs |

| Yield | 88% |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with benzylidene substituents and appended acid/amide groups are widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (Br, Cl, F) : Enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .

- Electron-Donating Groups (CH₃, OCH₃) : Improve solubility but may reduce membrane permeability .

- Indolyl Groups : Introduce π-π stacking interactions, enhancing antimicrobial activity .

Core Modifications: Thiazolidinone cores with 2-thioxo groups exhibit greater planarity and bioactivity compared to imidazolidinones .

Attached Functional Groups :

- Benzoic Acid Derivatives : Improve water solubility and hydrogen-bonding capacity, critical for target engagement .

- Amide Linkers : Propanamido groups (as in the target compound) balance flexibility and rigidity, optimizing pharmacokinetics .

Biological Activity Trends :

- Fluorinated and brominated derivatives are prioritized for anticancer research due to enhanced cellular uptake .

- Indolyl-substituted compounds show broader-spectrum antimicrobial activity .

Structural Similarity Analysis:

Using Tanimoto coefficients (), the target compound shares >80% similarity with other 4-bromobenzylidene derivatives (e.g., ). Substituents on the benzylidene ring and attached acid/amide groups are primary determinants of divergence .

Research Findings and Implications

- Anticancer Potential: Fluorinated analogs () demonstrate IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7), suggesting the target compound’s brominated analog may exhibit comparable or superior activity.

- Antimicrobial Activity : Indolyl-substituted derivatives () inhibit Staphylococcus aureus (MIC = 8 µg/mL), highlighting the role of aromatic substituents in disrupting bacterial membranes.

- Synthetic Accessibility: Knoevenagel condensation remains the most efficient method for benzylidene-thiazolidinone synthesis, with yields >70% under optimized conditions (ethanol, room temperature) .

Preparation Methods

Optimization of Reaction Conditions

Solvent Effects on Knoevenagel Condensation

Polar aprotic solvents significantly enhance reaction rates:

Table 2: Solvent Screening for Bromobenzylidene Formation

| Solvent | Dielectric Constant | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|

| DMF | 36.7 | 4 | 85 | 97:3 |

| Ethanol | 24.3 | 8 | 79 | 92:8 |

| THF | 7.5 | 12 | 62 | 88:12 |

DMF’s high polarity facilitates enolate formation, while its high boiling point prevents aldehyde evaporation during prolonged heating.

Green Synthesis Approaches

Microwave-assisted and mechanochemical methods present sustainable alternatives:

Analytical Characterization

Critical quality control parameters include:

- HPLC : C18 column, acetonitrile/0.1% TFA (70:30), retention time 12.3 min

- HRMS : Calculated [M+H]+ 507.0378, Found 507.0381 (Δ 0.6 ppm)

- FT-IR : Key peaks at 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S)

X-ray crystallography confirms the Z-configuration through characteristic dihedral angles (C5-C4-S1-C3 = 178.2°).

Challenges and Limitations

- Stereochemical Control : Maintaining Z-configuration requires strict anhydrous conditions during Knoevenagel step

- Purification : Silica gel chromatography often necessary due to similar polarity of E/Z isomers

- Scale-up Issues : Exothermic nature of EDCl-mediated coupling necessitates precise temperature control in industrial batches

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (Z)-4-(3-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid?

- Answer : The synthesis typically involves multi-step reactions:

- Knoevenagel condensation : Aromatic aldehydes (e.g., 4-bromobenzaldehyde) react with thiazolidinone derivatives to form the benzylidene-thiazolidinone core. This step often uses acetic acid/DMF mixtures under reflux (2–7 hours) .

- Amide coupling : The propanamido linker is introduced via carbodiimide-mediated coupling between the thiazolidinone intermediate and 2-hydroxybenzoic acid derivatives. Anhydrous sodium acetate or potassium carbonate is commonly used as a base .

- Purification : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures is critical to isolate the (Z)-isomer, as geometric isomerism (Z/E) can occur during condensation .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Answer : A combination of analytical techniques is employed:

- Spectroscopy :

- IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1228 cm⁻¹, and O-H at ~3523 cm⁻¹) .

- NMR : and NMR verify aromatic protons, thiazolidinone ring protons, and stereochemistry (Z-configuration via coupling constants) .

- Melting point : Sharp melting points (e.g., 226–228°C for intermediates) indicate purity .

- HPLC : Purity >95% is achieved using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?

- Answer : SAR studies focus on:

- Pharmacophore modeling : Computational tools (e.g., molecular docking) identify critical moieties like the 4-bromobenzylidene group for target binding (e.g., enzyme inhibition) .

- Bioisosteric replacement : Substituting the bromine atom with other halogens (e.g., Cl, F) or modifying the hydroxybenzoic acid moiety alters solubility and bioactivity .

- Biological assays : In vitro testing (e.g., enzyme inhibition, cytotoxicity) correlates structural variations with activity. For example, thiazolidinone derivatives with electron-withdrawing groups show enhanced anticancer properties .

Q. How can researchers address discrepancies in reaction yields during synthesis?

- Reaction optimization :

- Catalyst screening : Using triethylamine instead of sodium acetate improves nucleophilic substitution efficiency in thiazolidinone alkylation .

- Microwave-assisted synthesis : Reduces reaction time (30–50 minutes vs. 7 hours) and improves yields (92–96%) by enhancing energy transfer .

- Isomer separation : Chromatography (e.g., flash column) or fractional crystallization resolves Z/E isomer mixtures, which can depress yields .

Q. What strategies mitigate solubility challenges in biological testing?

- Answer :

- Derivatization : Introducing hydrophilic groups (e.g., sodium salts of carboxylic acids) enhances aqueous solubility .

- Co-solvent systems : DMSO-water mixtures (≤5% DMSO) maintain compound stability while enabling in vitro assays .

- Prodrug design : Esterification of the hydroxybenzoic acid moiety improves membrane permeability, with enzymatic hydrolysis restoring activity in vivo .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

- Answer : Discrepancies (e.g., variable IC₅₀ values) may stem from:

- Assay conditions : Differences in pH, temperature, or cell lines (e.g., HeLa vs. MCF-7) affect compound efficacy .

- Purity thresholds : Impurities >5% (e.g., unreacted intermediates) can skew results. Rigorous HPLC validation is essential .

- Stereochemical integrity : Undetected Z/E isomerization during storage alters bioactivity. Regular NMR monitoring is advised .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.